molecular formula C13H19NO B056443 (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine CAS No. 119193-19-0

(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

Cat. No.: B056443
CAS No.: 119193-19-0
M. Wt: 205.3 g/mol
InChI Key: HXZDAOSDNCHKFE-GXFFZTMASA-N
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Description

(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is a chiral compound with significant pharmacological properties. It is known for its high affinity for the kappa opioid receptor, making it a potent and selective kappa opioid receptor antagonist . This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of stress-related and addictive behaviors.

Mechanism of Action

Target of Action

The primary target of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is the opioid kappa receptor . This receptor is a type of opioid receptor that has high affinity for kappa-selective opioids. It is involved in various physiological processes, including pain perception, mood regulation, and immune response.

Mode of Action

This compound interacts with the opioid kappa receptor as a selective antagonist . It binds to the receptor with high affinity, blocking the receptor’s interaction with its natural ligands. This prevents the receptor from initiating the intracellular signaling pathways that would normally result from ligand binding.

Biochemical Pathways

Upon binding to the opioid kappa receptor, this compound inhibits the receptor’s signaling pathways. This includes the inhibition of the [^35S]GTP-gamma-S assay, a measure of G-protein activation . The downstream effects of this inhibition are complex and can vary depending on the specific cellular context.

Pharmacokinetics

Its high affinity for the opioid kappa receptor suggests that it may have good bioavailability and be able to effectively reach its target in the body .

Result of Action

The primary result of this compound’s action is the antagonism of the opioid kappa receptor . By blocking this receptor, it can modulate the receptor’s physiological effects, potentially influencing pain perception, mood, and immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine involves several steps to ensure the correct stereochemistry. One common method includes the use of a Rhodium(I) catalyzed asymmetric hydrogenation . Another approach exploits the existing stereochemistry in 2-deoxy-D-ribose, and a third method involves both biocatalytic and classical resolution techniques .

Industrial Production Methods: Industrial production of this compound often involves the preparation of intermediates such as (αS,3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl)-1-piperidine propanoic acid ethyl ester . This intermediate is then further processed to obtain the desired compound. The process requires careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Properties

IUPAC Name

3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZDAOSDNCHKFE-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1(C)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC[C@@]1(C)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453444
Record name 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119193-19-0
Record name 3-[(3R,4R)-3,4-Dimethyl-4-piperidinyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119193-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
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Customer
Q & A

Q1: How does the structure of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine relate to its opioid antagonist activity?

A1: While the provided abstracts don't offer a detailed mechanistic explanation, they highlight the importance of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure for opioid antagonism. The research specifically investigated (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs with variations in the nitrogen substituent. This suggests that this specific stereochemistry and the aromatic hydroxyl group are crucial for binding to opioid receptors, potentially through interactions like hydrogen bonding or aromatic stacking. The varying N-substituents likely influence the molecule's affinity for different opioid receptor subtypes (mu, kappa, delta), impacting overall antagonist potency and selectivity. []

Q2: What is significant about the synthesis of this compound described in the research?

A2: The research highlights an improved synthetic route for this compound and its analogs, emphasizing a key step: the cis-thermal elimination of carbonates. This method enabled the researchers to achieve high yields (up to 90%) in constructing the desired 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine intermediate, which is crucial for introducing the C3 methyl group with the correct stereochemistry. This improved synthesis allows for more efficient production of these opioid antagonists, potentially facilitating further research and development. []

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